![molecular formula C14H29NO3 B12619256 N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide CAS No. 920277-61-8](/img/structure/B12619256.png)
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is a compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin’s barrier and retaining moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Acylation: The fatty acid is first activated by converting it into an acyl chloride.
Condensation: The activated fatty acid is then condensed with sphingosine in the presence of a base, such as pyridine, to form the ceramide.
Purification: The resulting product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Using enzymes to catalyze the reaction between sphingosine and fatty acids.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in skin-related conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mecanismo De Acción
The mechanism by which N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with cell membranes. It helps to maintain the integrity of the lipid bilayer, thereby enhancing the barrier function of the skin. The compound may also interact with specific receptors or enzymes involved in lipid metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E)-1,3-dihydroxyhexacosa-4,8-dien-2-yl]pentadecanamide
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which contribute to its distinct physical and chemical properties. This uniqueness makes it particularly effective in maintaining skin hydration and barrier function compared to other ceramides.
Propiedades
Número CAS |
920277-61-8 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13?/m0/s1 |
Clave InChI |
DLUYUVHMFUEDHU-UEWDXFNNSA-N |
SMILES isomérico |
CCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
SMILES canónico |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


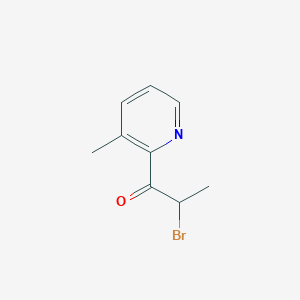
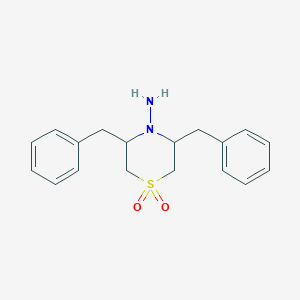
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
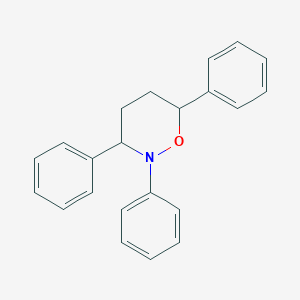


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
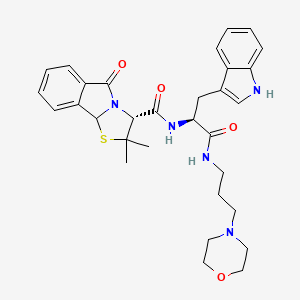


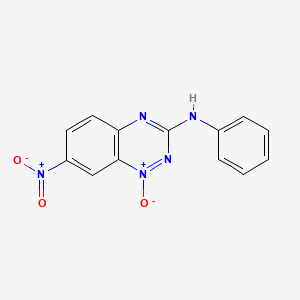

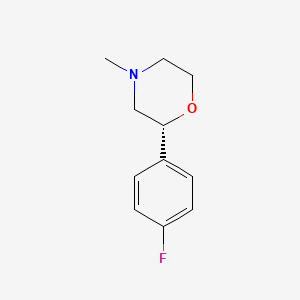
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
